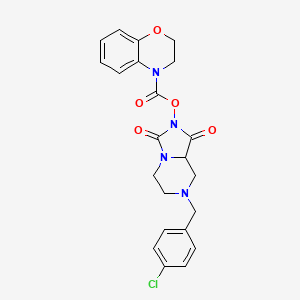

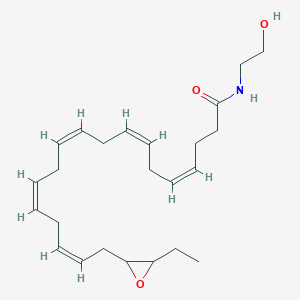

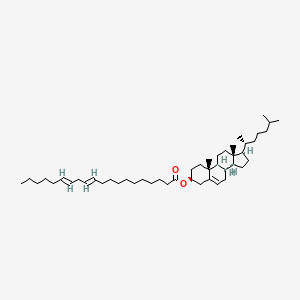

![molecular formula C28H44O B3026327 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol CAS No. 1527467-07-7](/img/structure/B3026327.png)

20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol

Descripción general

Descripción

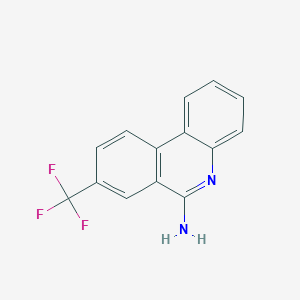

27-alkyne Cholesterol is an alkyne derivative of cholesterol. It has been used to track cholesterol metabolism and localization using click chemistry and various reporter azides in fixed or living cells. It is a substrate for enzymes from a variety of species including bacteria, yeast, rat, and human.

Alkyne cholesterol is used to trace cholesterol metabolism and localization.

This reagent is a modified lipid containing an omega-terminal alkyne. The terminal alkyne group can be used in a highly specific linking reaction with azide-containing reagents, known as ‘click chemistry′, in the presence of a copper (Cu)-containing catalyst.

Aplicaciones Científicas De Investigación

Synthesis and Structural Elucidation

- Intermediate for Sterol Studies : The synthesis of steroidal intermediates, like (20S)-[7,7,21,21-2H4]-3β-(tert-butyldimethylsilanyloxy)-20-methyl-pregn-5-en-21-ol, provides crucial standards for biomedical studies. These compounds aid in the detailed analysis and quantification of sterols within biological systems (Ciuffreda et al., 2003).

- Steroidal Tetrahydrooxazin-2-ones as Inhibitors : Research into the stereoselective synthesis of steroidal tetrahydrooxazin-2-ones explores their potential as inhibitors of human 5α-reductase. Such studies are pivotal for developing treatments for conditions like benign prostatic hyperplasia and androgenetic alopecia (Wölfling et al., 2004).

- Cytotoxic Activities of Derivatives : The creation and characterization of 3β, 7α, 11α-trihydroxy-pregn-21-benzylidene-5-en-20-one derivatives, and their demonstrated cytotoxic activities against cancer cells, underscore the therapeutic potential of pregnane derivatives in oncology (Shan et al., 2009).

- Anti-dyslipidemic and Antioxidant Agents : Synthesis of new pregnane derivatives and their glycosides for anti-dyslipidemic and antioxidant agent evaluation reveals the scope of these compounds in managing dyslipidemia and oxidative stress-related disorders (Sethi et al., 2007).

Bioactive and Biophysical Studies

- Cholinesterase Inhibitory Potential : Novel steroidal alkaloids isolated from plants like Sarcococca saligna exhibit cholinesterase inhibitory activity. This highlights the potential of these compounds in treating neurodegenerative diseases through modulation of cholinesterase enzymes (Atta-ur-rahman et al., 2004).

- Fluorescent and Alkyne-Labeled Derivatives : The synthesis of 20-hydroxycholesterol-like compounds with fluorescent and Raman-sensitive labels opens new avenues for studying sterol-protein interactions and cellular sterol trafficking (Faletrov et al., 2019).

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,6R)-6-methyloct-7-yn-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-6-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29)14-16-27(21,4)26(23)15-17-28(24,25)5/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUZLWCQDNDNNE-ZRUUVFCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

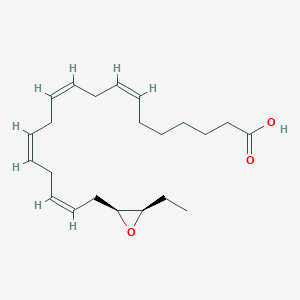

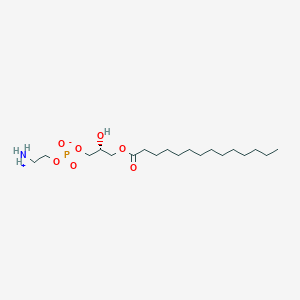

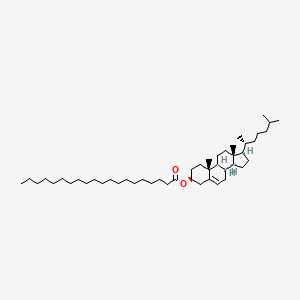

![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)